molecular formula C12H14FNO B605065 (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime CAS No. 1170613-55-4

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

Cat. No. B605065
M. Wt: 207.25
InChI Key: HKROEBDHHKMNBZ-CHBKHGQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime” are not fully detailed in the available resources . The compound has a molecular weight of 207.24 g/mol .

Scientific Research Applications

  • Reactivation of Acetylcholinesterase

    Sulfur derivatives of 2-oxopropanal oxime, a similar compound, show significant potency in reactivating acetylcholinesterase inhibited by organophosphates, indicating potential use in treating poisonings by these compounds (Degorre, Kiffer, & Terrier, 1988).

  • Detection of Phosgene

    A meso-oxime-substituted compound was developed as a probe for detecting phosgene, highlighting applications in safety and environmental monitoring (Kim, Hwang, Bouffard, & Kim, 2017).

  • Complexes with Metal Ions

    Research on ligands incorporating dioxime moieties, similar to the query compound, showed the ability to form complexes with copper(II) and nickel(II), suggesting applications in coordination chemistry and possibly catalysis (Karaböcek, Karaböcek, & Armutcu, 2006).

  • Cytotoxicity Against Cancer Cells

    Hydroxylated 1,4-naphthoquinone oximes, structurally related, displayed cytotoxicity against human cancer cell lines, indicating potential in cancer research (Zhang, Dong, Meng, Huang, & Li, 2018).

  • Chemical Industry Applications

    Oximes have various industrial applications, including as insecticides, miticides, and antidotes against organophosphorus poisons. They are also employed in the separation and determination of metals (Sarı, Batı, Guven, Taş, & Aksoy, 2003).

  • Synthesis of Important Intermediates

    Oxime derivatives are used as intermediates in the synthesis of other compounds, such as Repaglinide, a medication for diabetes (Liu, Huang, & Zhang, 2011).

  • Synthesis of Functionalized Unsaturated Ketone Derivatives

    Research on the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, which include oxime groups, has implications in pharmaceuticals and material sciences (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020).

  • Antioxidant Properties

    Studies on oximes, such as 3-(phenylhydrazono) butan-2-one oxime, have revealed potential antioxidant properties, which could have implications in pharmacology (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008).

properties

IUPAC Name

(NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKROEBDHHKMNBZ-CHBKHGQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C(=CC1=CC=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C(=C/C1=CC=C(C=C1)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

CAS RN

1170613-55-4
Record name A-967079
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1170613554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-967079
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S15N98QQ2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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